7-NiNa

Description

Structure

3D Structure of Parent

Properties

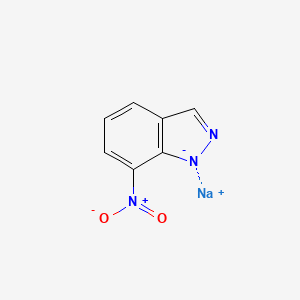

IUPAC Name |

sodium;7-nitroindazol-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Nitroindazole: A Technical Guide to its Mechanism of Action as a Selective nNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindazole (7-NI) is a potent and widely utilized pharmacological tool in neuroscience research, primarily valued for its relatively selective inhibition of neuronal nitric oxide synthase (nNOS or NOS-1). Nitric oxide (NO), a gaseous signaling molecule, plays a crucial role in a vast array of physiological and pathophysiological processes within the central nervous system (CNS). Three distinct isoforms of nitric oxide synthase (NOS) have been identified: neuronal (nNOS), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). While eNOS is primarily involved in regulating vascular tone and iNOS is implicated in immune responses, the overproduction of NO by nNOS is linked to excitotoxicity and neuronal damage in various neurological disorders.[1][2] This has positioned selective nNOS inhibitors like 7-NI as critical agents for investigating the roles of neuronally derived NO and as potential therapeutic leads. This technical guide provides an in-depth overview of the mechanism of action of 7-NI, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action: Selective Inhibition of nNOS

The primary mechanism of action of 7-nitroindazole is its inhibition of nNOS. It acts as a competitive inhibitor, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4) for binding to the enzyme.[3] This inhibition reduces the synthesis of nitric oxide in neuronal populations.

Selectivity Profile

A key feature of 7-nitroindazole is its selectivity for nNOS over the other NOS isoforms, particularly eNOS. This selectivity is crucial for in vivo studies, as non-selective inhibition of eNOS can lead to significant cardiovascular side effects, such as hypertension, by disrupting endothelium-dependent vasodilation.[1][4] While 7-NI is considered a relatively selective nNOS inhibitor, it is important to note that at higher concentrations, it can also inhibit eNOS.[5]

Table 1: Inhibitory Potency and Selectivity of 7-Nitroindazole Against NOS Isoforms

| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |

| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | [1] |

| 7-Nitroindazole | - | - | - | 10-fold for nNOS | - | - | [6] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the source of the enzyme and assay methodology.

Physiological and Pathophysiological Effects

The selective inhibition of nNOS by 7-nitroindazole has been shown to modulate a variety of physiological and pathological processes in preclinical models.

Neuroprotection

One of the most extensively studied effects of 7-NI is its neuroprotective capacity. In models of cerebral ischemia, 7-NI has been demonstrated to reduce delayed neuronal damage.[7][8] This neuroprotective effect is attributed to the blockade of NO synthesis, suggesting that excessive NO production by neurons following an ischemic insult contributes to neuronal injury.[7] Furthermore, 7-NI has shown protective effects against neurotoxicity induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and iron.[9][10]

Cerebral Blood Flow and Vasodilation

7-nitroindazole has been observed to reduce cerebral blood flow.[11][12] It also inhibits the vasodilation of cerebral arterioles in response to N-methyl-D-aspartate (NMDA), which is known to be mediated by neuronal NO synthase.[4][13] This effect is consistent with its mechanism of action, as neuronally derived NO contributes to the regulation of local cerebral blood flow.

Neurotransmitter Systems and Behavior

7-NI has been shown to influence various neurotransmitter systems. For instance, it can affect dopamine metabolism, with some studies suggesting a possible inhibitory effect on monoamine oxidase (MAO).[14] Behaviorally, 7-NI has been reported to have anxiolytic-like properties and can impair spatial learning.[15][16]

Experimental Protocols

In Vitro NOS Enzyme Inhibition Assay (Griess Assay)

This assay is a common method to determine the inhibitory effect of a compound on purified NOS isoforms by quantifying nitrite, a stable oxidation product of NO.

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, which can be measured spectrophotometrically.

Generalized Protocol:

-

Enzyme Preparation: Obtain purified recombinant human or rodent nNOS, eNOS, and iNOS.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors such as FAD, FMN, and tetrahydrobiopterin (BH4).

-

Inhibitor Incubation: Pre-incubate the NOS enzyme with varying concentrations of 7-nitroindazole.

-

Reaction Initiation: Start the reaction by adding the substrate or cofactors.

-

Reaction Termination: After a defined incubation period at 37°C, stop the reaction, often by adding a reagent that precipitates the enzyme.

-

Nitrite Quantification: Collect the supernatant and add the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.[1]

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This is a widely used animal model to study the effects of compounds on stroke.

Generalized Protocol:

-

Animal Preparation: Anesthetize a rodent (e.g., rat) and maintain its body temperature.

-

Surgical Procedure:

-

Make a midline cervical incision to expose the carotid artery.

-

Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

-

Drug Administration: Administer 7-nitroindazole (e.g., 25 mg/kg, intraperitoneally) at a specific time point relative to the ischemic insult (e.g., just after clamping).[2][7]

-

Reperfusion: After a defined period of occlusion, withdraw the filament to allow reperfusion.

-

Outcome Assessment: After a survival period (e.g., 7 days), assess the extent of neuronal damage through histological analysis of brain sections.[7]

Visualizations

Signaling Pathway

Caption: Nitric Oxide signaling cascade and the inhibitory action of 7-Nitroindazole on nNOS.

Experimental Workflow

Caption: A typical experimental workflow for assessing the neuroprotective effects of 7-Nitroindazole.

Conclusion

7-Nitroindazole serves as an indispensable tool for elucidating the multifaceted roles of neuronal nitric oxide synthase in the central nervous system. Its mechanism of action, centered on the selective inhibition of nNOS, has been instrumental in advancing our understanding of neurodegenerative processes and has highlighted nNOS as a viable therapeutic target. While its selectivity is a significant advantage, researchers should remain mindful of its potential for off-target effects at higher concentrations. The data and protocols presented in this guide offer a solid foundation for the design and interpretation of experiments aimed at further exploring the therapeutic potential of nNOS inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence that the neuronal nitric oxide synthase inhibitor 7-nitroindazole inhibits monoamine oxidase in the rat: in vivo effects on extracellular striatal dopamine and 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Nitroindazole: A Technical Guide for Researchers

An In-depth Examination of the Selective Neuronal Nitric Oxide Synthase Inhibitor in Preclinical Research

Introduction

7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] As a critical signaling molecule in the central nervous system, NO is implicated in a vast array of physiological and pathological processes, including synaptic plasticity, neurodevelopment, and neurotoxicity. The ability of 7-NI to preferentially inhibit nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms has established it as an invaluable tool in neuroscience research, enabling the elucidation of the specific roles of neuronally-derived NO in various experimental models.[3] This technical guide provides a comprehensive overview of 7-NI for researchers, scientists, and drug development professionals, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations.

Mechanism of Action

7-Nitroindazole functions as a competitive inhibitor of nNOS. It binds to the active site of the enzyme, competing with the substrate L-arginine and the cofactor tetrahydrobiopterin.[4] This inhibition prevents the conversion of L-arginine to L-citrulline and nitric oxide.[2] By reducing the synthesis of NO in neurons, 7-NI mitigates the downstream effects of excessive NO, such as the formation of the highly reactive and neurotoxic molecule peroxynitrite (ONOO-).[2][5] This targeted inhibition of nNOS-mediated nitrosative stress is the primary mechanism underlying its observed neuroprotective effects in various preclinical models.[2][4]

Quantitative Data: Inhibitory Potency and Selectivity

The selectivity of 7-Nitroindazole for nNOS is a key feature that makes it a valuable research tool. The following table summarizes its inhibitory potency against the three main nitric oxide synthase isoforms.

| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |

| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | [6] |

Note: IC50 values and selectivity can vary depending on the experimental conditions and the source of the enzymes.

Research Applications and Experimental Protocols

7-Nitroindazole has been extensively used in a variety of research areas to investigate the role of neuronal nitric oxide. Below are detailed protocols for some of the key experimental applications.

In Vivo Neuroprotection Studies

Objective: To assess the neuroprotective effects of 7-NI in a rodent model of neurotoxicity.

Experimental Model: Iron-induced hippocampal neurotoxicity in rats.[1][7]

Materials:

-

7-Nitroindazole powder

-

Vehicle (e.g., peanut oil, or a solution of 75% DMSO in saline)[4][7]

-

Ferric chloride (FeCl3) solution (200 mM)[7]

-

Stereotaxic apparatus

-

Anesthetic (e.g., urethane)[1]

-

Perfusion solutions (saline and 10% formaldehyde)[1]

-

Standard histological processing reagents

Protocol:

-

Animal Groups: Divide animals into four groups: (1) Control (saline injection), (2) Iron-injected, (3) Iron + 7-NI, and (4) Iron + vehicle.[7]

-

7-NI Preparation: Prepare a solution of 7-NI in the chosen vehicle. For a 30 mg/kg dose, dissolve the appropriate amount of 7-NI in peanut oil.[7]

-

Surgical Procedure: Anesthetize the rats and place them in a stereotaxic frame.[8]

-

Neurotoxin Administration: Inject 2.5 µL of 200 mM FeCl3 solution intracerebroventricularly (i.c.v.) into the brains of rats in the iron-injected, iron + 7-NI, and iron + vehicle groups. The control group receives a saline injection.[7]

-

7-NI Administration: Administer 7-NI (e.g., 30 mg/kg, i.p.) or vehicle to the respective groups once daily for a predetermined period (e.g., 10 days). The first injection should be given shortly after the surgical procedure.[1][7]

-

Tissue Processing: After the treatment period, deeply anesthetize the animals and perfuse them intracardially with saline followed by 10% formaldehyde.[1]

-

Histological Analysis: Remove the brains and process for histological analysis to assess neuronal damage and cell loss in the hippocampus.[1][7]

Spatial Learning and Memory Assessment: Morris Water Maze

Objective: To evaluate the impact of nNOS inhibition by 7-NI on spatial learning and memory.[5][9]

Apparatus:

-

A circular pool (1.5-2.0 meters in diameter) filled with opaque water (e.g., using non-toxic white paint).[5]

-

An escape platform submerged 1-2 cm below the water surface.[5]

-

Video tracking software.[5]

Protocol:

-

Drug Administration: Administer 7-NI (e.g., 15 mg/kg, i.p.) or vehicle to the animals 30 minutes before the first trial each day for the duration of the experiment (e.g., 6 days).[9]

-

Acquisition Phase (e.g., 5 days):

-

Conduct four trials per animal per day.

-

For each trial, gently place the mouse in the water at one of four quasi-random starting positions.

-

Allow the animal to swim and find the hidden platform. If the platform is not found within a set time (e.g., 60 seconds), guide the mouse to it.[9]

-

Allow the mouse to remain on the platform for a short period (e.g., 30 seconds).[10]

-

Record the escape latency (time to find the platform) and path length.[5]

-

-

Probe Trial:

-

24 hours after the final acquisition trial, remove the escape platform from the pool.

-

Allow the animal to swim freely for a set duration (e.g., 60 seconds).

-

Measure the time spent in the target quadrant where the platform was previously located as an indicator of spatial memory retention.[5]

-

Measurement of Nitric Oxide Production: Griess Assay

Objective: To quantify the inhibition of nitric oxide production by 7-NI in cell culture.[11][12]

Materials:

-

Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells)[4]

-

Cell culture medium

-

7-Nitroindazole

-

Griess Reagent (typically a two-part solution: A - sulfanilamide in an acidic solution, and B - N-(1-naphthyl)ethylenediamine dihydrochloride)[11][13]

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Sample Collection: After the desired incubation period, collect the cell culture supernatant.[11]

-

Griess Reaction:

-

Prepare a standard curve using serial dilutions of sodium nitrite.[11]

-

In a new 96-well plate, add a portion of the collected supernatant and the nitrite standards to separate wells.

-

Add Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.[11]

-

Add Griess Reagent B to all wells and incubate for another 5-10 minutes.[11]

-

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[13]

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.[11]

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the role and application of 7-Nitroindazole in research, the following diagrams illustrate key concepts.

Caption: nNOS signaling pathway and the inhibitory action of 7-Nitroindazole.

Caption: Experimental workflow for in vivo neuroprotection studies using 7-NI.

Conclusion

7-Nitroindazole remains a cornerstone pharmacological tool for investigating the multifaceted roles of neuronal nitric oxide in the central nervous system. Its selectivity for nNOS allows for more precise dissection of NO-mediated signaling pathways compared to non-selective inhibitors. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to design and execute robust experiments aimed at further understanding nNOS-mediated processes in both physiological and pathological contexts. As research into neurodegenerative diseases and other neurological disorders continues, the utility of 7-Nitroindazole as a selective chemical probe is likely to persist.

References

- 1. Neuroprotection by 7-Nitroindazole Against Iron-Induced Hippocampal Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. 7-NI and ODQ Disturbs Memory in the Elevated Plus Maze, Morris Water Maze, and Radial Arm Maze Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UC Davis - Morris Water Maze [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. Protocol Griess Test [protocols.io]

- 13. researchgate.net [researchgate.net]

The Discovery, History, and Pharmacological Profile of 7-Nitroindazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindazole (7-NI) has emerged as a cornerstone pharmacological tool in the study of nitric oxide (NO) signaling. This heterocyclic small molecule, characterized by an indazole ring nitrated at the 7th position, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Its discovery has been pivotal in elucidating the distinct physiological and pathological roles of the different nitric oxide synthase isoforms. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological profile of 7-NI, with a focus on its mechanism of action, isoform selectivity, and key experimental protocols for its evaluation.

Introduction: The Dawn of Selective NOS Inhibition

The discovery of nitric oxide as a ubiquitous signaling molecule in the late 20th century revolutionized our understanding of numerous physiological processes, from neurotransmission to vascular regulation. Nitric oxide is synthesized by a family of three enzymes known as nitric oxide synthases (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). The therapeutic potential of modulating NO production was immediately recognized; however, early research was hampered by the lack of inhibitors that could selectively target a specific NOS isoform.

The breakthrough came with the characterization of 7-Nitroindazole in the early 1990s.[1] This compound demonstrated a remarkable preference for inhibiting nNOS over eNOS and iNOS, providing researchers with an invaluable tool to dissect the specific functions of neuronal NO signaling.[2] This selectivity is crucial, as non-selective inhibition of eNOS can lead to undesirable cardiovascular side effects. 7-NI's ability to be administered in vivo and to cross the blood-brain barrier further solidified its importance in neuroscience research.

Chemical Properties and Synthesis

7-Nitroindazole is a heterocyclic small molecule with the chemical formula C₇H₅N₃O₂ and a molar mass of 163.13 g/mol .[3] It is a member of the indazole class of compounds, substituted with a nitro group at the 7-position.[3]

Synthesis of 7-Nitroindazole

The synthesis of 7-Nitroindazole is most commonly achieved through the diazotization of 2-methyl-6-nitroaniline followed by cyclization.

General Protocol for the Synthesis of 7-Nitroindazole from 2-Methyl-6-nitroaniline: [4]

-

Dissolution: Dissolve 2-methyl-6-nitroaniline (10 g, 0.065 mol) in acetic acid (470 ml).

-

Diazotization: Slowly add an aqueous solution (9 ml) of sodium nitrite (1.54 g, 0.06 mol, 1.1 equiv) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: (Details on work-up and purification were not explicitly available in the searched literature but would typically involve extraction, washing, and recrystallization or chromatography to yield the final product).

Synthesis Pathway of 7-Nitroindazole

Mechanism of Action and Signaling Pathway

7-Nitroindazole exerts its inhibitory effect on nNOS through a competitive mechanism. It competes with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4), for binding to the enzyme's active site.[5][6] This dual competitive action contributes to its potency and selectivity.

The overproduction of NO by nNOS has been implicated in excitotoxicity and neurodegenerative diseases. This is partly due to the reaction of NO with superoxide radicals to form the highly reactive and damaging peroxynitrite (ONOO⁻).[7] By inhibiting nNOS, 7-NI reduces the formation of NO and consequently mitigates the production of peroxynitrite and subsequent cellular damage.[7]

It is also important to note that some of the neuroprotective effects of 7-NI may be attributed to its inhibitory action on monoamine oxidase-B (MAO-B).[8]

Nitric Oxide Signaling Pathway and Point of Inhibition by 7-Nitroindazole

Pharmacological Profile

7-Nitroindazole has been extensively studied for its diverse pharmacological effects, primarily stemming from its selective inhibition of nNOS.

Quantitative Data on NOS Isoform Selectivity

The inhibitory potency of 7-NI against the three NOS isoforms is summarized in the table below. The data highlights its significant selectivity for nNOS over iNOS.

| Compound | nNOS IC₅₀/Kᵢ | eNOS IC₅₀/Kᵢ | iNOS IC₅₀/Kᵢ | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species |

| 7-Nitroindazole | 0.47 µM (IC₅₀) | 0.7 µM (IC₅₀) | 91 µM (IC₅₀) | ~1.5 | ~194 | Rat, Bovine, Murine |

| 7-Nitroindazole | 0.16 µM (Kᵢ) | - | - | - | - | Mouse |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions and the source of the enzymes.

Key Pharmacological Activities

-

Neuroprotection: 7-NI has demonstrated neuroprotective effects in various models of neurotoxicity and neurodegenerative diseases.[6][7] It has been shown to protect against dopamine depletion in models of Parkinson's disease.[7]

-

Anxiolytic-like Properties: Studies in animal models have shown that 7-NI possesses anxiety-reducing effects.[9]

-

Analgesia: 7-NI exhibits antinociceptive activity, suggesting a role for nNOS in pain signaling.[10]

-

Influence on Anesthesia: It has been found to reduce the threshold for isoflurane anesthesia, indicating an interaction with pathways involved in consciousness.[11]

-

Role in Learning and Memory: Inhibition of nNOS by 7-NI has been shown to impair certain forms of learning and memory, highlighting the role of neuronal NO in synaptic plasticity.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 7-Nitroindazole.

In Vitro NOS Enzyme Inhibition Assay (Griess Assay)

This is a common method to measure the inhibitory effect of a compound on the activity of purified NOS isoforms.

Principle: The assay quantifies the amount of nitrite (a stable oxidation product of NO) produced by the enzymatic reaction. The Griess reagent reacts with nitrite to form a colored azo compound, and its absorbance is measured spectrophotometrically.

Generalized Protocol:

-

Enzyme Preparation: Use purified recombinant human or rodent nNOS, eNOS, and iNOS.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing L-arginine (substrate), NADPH, and other necessary cofactors such as FAD, FMN, and tetrahydrobiopterin (BH4).

-

Inhibitor Incubation: Pre-incubate the NOS enzyme with various concentrations of 7-Nitroindazole.

-

Reaction Initiation: Start the reaction by adding the substrate or cofactors.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, often by adding a reagent that precipitates the enzyme.

-

Nitrite Quantification:

-

Collect the supernatant.

-

Add Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.[5]

-

Add Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water) and incubate for another 5-10 minutes at room temperature, protected from light.[5]

-

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 7-NI and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Intracellular Nitric Oxide Detection (DAF-FM Diacetate Assay)

This assay measures intracellular NO production in live cells.

Principle: 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a cell-permeant, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative.

Generalized Protocol for Neuronal Cells:

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips or in microplates.[13]

-

Loading with DAF-FM Diacetate:

-

Washing and De-esterification: Wash the cells with a suitable imaging buffer (e.g., HBSS) to remove excess probe and incubate for an additional 15-30 minutes to allow for complete de-esterification.[2]

-

Stimulation and Inhibition:

-

To induce nNOS activity, stimulate the cells with a calcium ionophore (e.g., A23187) or an appropriate neurotransmitter.

-

To test the inhibitory effect of 7-NI, pre-incubate the cells with various concentrations of 7-NI before stimulation.

-

-

Fluorescence Measurement:

-

Acquire fluorescence images using a fluorescence microscope with appropriate filters (excitation ~495 nm, emission ~515 nm).[2]

-

Alternatively, quantify fluorescence intensity using a microplate reader.

-

-

Data Analysis: Quantify the fluorescence intensity in individual cells or across the cell population to determine the level of NO production and the inhibitory effect of 7-NI.

Workflow for Screening NOS Inhibitors

Conclusion

7-Nitroindazole has proven to be an indispensable tool for researchers in the field of nitric oxide biology. Its selective inhibition of the neuronal isoform of nitric oxide synthase has enabled significant advancements in our understanding of the role of NO in the central nervous system and in various pathological conditions. The detailed methodologies and data presented in this technical guide are intended to support researchers, scientists, and drug development professionals in their efforts to further explore the complexities of nitric oxide signaling and to develop novel therapeutic strategies targeting this critical pathway.

References

- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. 7-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 5. sfrbm.org [sfrbm.org]

- 6. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 7-nitroindazole, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 14. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bdbiosciences.com [bdbiosciences.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Nitroindazole: Core Properties and Structure

This guide provides a comprehensive overview of the core physicochemical properties, structure, and mechanism of action of 7-Nitroindazole (7-NI), a pivotal tool in nitric oxide (NO) research. It is intended for professionals in research and drug development who require detailed technical information on this selective neuronal nitric oxide synthase (nNOS) inhibitor.

Core Properties of 7-Nitroindazole

7-Nitroindazole is a heterocyclic small molecule widely recognized for its ability to selectively inhibit the neuronal isoform of nitric oxide synthase (nNOS or NOS-1).[1] This selectivity allows for the investigation of the specific roles of neuronal NO in various physiological and pathological processes without the confounding cardiovascular effects associated with the inhibition of endothelial NOS (eNOS or NOS-3).[2][3]

Physicochemical and Structural Data

The fundamental properties of 7-Nitroindazole are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 7-nitro-1H-indazole | [4] |

| Synonyms | 7-NI, 7-Nitro-1H-indazole | [5] |

| CAS Number | 2942-42-9 | [4][5] |

| Chemical Formula | C₇H₅N₃O₂ | [1][4][5] |

| Molecular Weight | 163.13 g/mol | [4][5][6] |

| Appearance | Yellow powder | |

| Solubility | Soluble in DMSO (>100 mM), DMF (50 mg/mL), and ethanol (20 mM). Sparingly soluble in aqueous buffers like PBS. | [3] |

| Storage Temperature | -20°C, desiccated | [6] |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NN=C2 | [7] |

| InChI Key | PQCAUHUKTBHUSA-UHFFFAOYSA-N | [1][4][5] |

Inhibitory Potency Against NOS Isoforms

7-Nitroindazole exhibits a notable selectivity for nNOS over the inducible isoform (iNOS). While it is often described as a selective nNOS inhibitor, in vitro data shows comparable potency against eNOS. However, its in vivo effects are predominantly linked to nNOS inhibition, as it does not typically cause the hypertensive effects associated with eNOS blockade.[3][8] The half-maximal inhibitory concentrations (IC₅₀) are crucial metrics for understanding its potency and selectivity.

| NOS Isoform | Source Organism | IC₅₀ Value (µM) | Reference(s) |

| nNOS (neuronal) | Rat | 0.71 | [3][9] |

| Mouse | 0.47 | [10] | |

| eNOS (endothelial) | Bovine | 0.78 | [3][9] |

| iNOS (inducible) | Rat | 5.8 | [3][9] |

Mechanism of Action and Signaling Pathway

7-Nitroindazole functions as a competitive inhibitor of nitric oxide synthase.[11] It competes with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4), at the enzyme's active site.[12] By occupying this site, it effectively blocks the synthesis of nitric oxide (NO) and the co-product, L-citrulline.

The inhibition of nNOS by 7-NI interrupts the canonical NO signaling pathway, which is critical for various neuronal functions. This pathway begins with the activation of nNOS, often triggered by an influx of Ca²⁺ that promotes the binding of calmodulin. The NO produced then diffuses to adjacent cells, where it typically activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates downstream effects.

Experimental Protocols

General Synthesis of 7-Nitroindazole

A common laboratory-scale synthesis of 7-Nitroindazole involves the diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.[9][13]

Materials:

-

2-methyl-6-nitroaniline

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Ice water

Procedure:

-

Dissolve 2-methyl-6-nitroaniline in glacial acetic acid with stirring.

-

Slowly add an aqueous solution of sodium nitrite to the mixture. The reaction is exothermic and should be controlled.

-

Continue stirring the reaction mixture at room temperature for approximately 30-45 minutes.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetic acid via distillation under reduced pressure.

-

Dissolve the resulting residue in ice water to precipitate the product.

-

Filter the precipitated solid, wash it with cold water, and dry it under a vacuum to yield 7-Nitroindazole as a yellow solid.[9]

In Vitro NOS Inhibition Assay (Griess Assay)

This protocol determines the IC₅₀ value of 7-Nitroindazole by measuring the production of nitrite, a stable breakdown product of NO.[11][14][15]

Materials:

-

Recombinant NOS isoforms (nNOS, eNOS, iNOS)

-

7-Nitroindazole stock solution (in DMSO)

-

Reaction Buffer (e.g., HEPES buffer, pH 7.4)

-

Cofactors: NADPH, Tetrahydrobiopterin (BH4), FAD, FMN, Calmodulin (for nNOS/eNOS)

-

Substrate: L-arginine

-

Griess Reagent (Component A: sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate and plate reader

Procedure:

-

Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, NOS enzyme, and all necessary cofactors.

-

Inhibitor Addition: Add serial dilutions of 7-Nitroindazole to the wells. Include a vehicle control (DMSO only) and a positive control (a known NOS inhibitor).

-

Reaction Initiation: Start the reaction by adding L-arginine to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Nitrite Detection:

-

Stop the reaction and add Griess Reagent Component A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Component B to each well and incubate for another 5-10 minutes to allow for color development.

-

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis:

-

Calculate the nitrite concentration in each well using the standard curve.

-

Determine the percentage of inhibition for each 7-NI concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[16]

-

General Workflow for Evaluating NOS Inhibitors

The evaluation of a novel NOS inhibitor follows a structured workflow, from initial screening to in-depth characterization.

Conclusion

7-Nitroindazole remains an indispensable pharmacological tool for elucidating the role of neuronal nitric oxide in health and disease. Its well-characterized physicochemical properties, established mechanism of action, and relative in vivo selectivity for nNOS make it a benchmark compound for research into neurodegenerative diseases, pain, and anxiety.[17][18][19] This guide provides the foundational technical data and protocols necessary for its effective application in a research and development setting.

References

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Nitroindazole [webbook.nist.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. PubChemLite - 7-nitroindazole (C7H5N3O2) [pubchemlite.lcsb.uni.lu]

- 8. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Nitroindazole | 2942-42-9 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. courses.edx.org [courses.edx.org]

- 17. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Neuronal Nitric Oxide Synthase Inhibition by 7-Nitroindazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 7-Nitroindazole (7-NI), a pivotal inhibitor of neuronal nitric oxide synthase (nNOS). We will delve into its mechanism of action, isoform selectivity, and its multifaceted effects demonstrated in key preclinical experimental models. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying biochemical pathways and experimental designs.

Introduction to 7-Nitroindazole (7-NI)

7-Nitroindazole is a heterocyclic compound widely recognized for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1).[1][2] Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases and neuropathic pain.[3] Consequently, the development and characterization of potent and selective nNOS inhibitors like 7-NI are of significant therapeutic interest. Unlike non-selective NOS inhibitors, which can lead to adverse cardiovascular effects due to the inhibition of endothelial NOS (eNOS), 7-NI demonstrates a degree of selectivity for the neuronal isoform, making it a valuable tool in neuroscience research.[4][5]

Mechanism of Action

7-NI exerts its inhibitory effect on nNOS through a competitive mechanism. It competes with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4), for binding to the enzyme.[1][6] This dual competition effectively blocks the synthesis of nitric oxide. Furthermore, the downstream effects of nNOS inhibition by 7-NI are linked to the prevention of peroxynitrite (ONOO-) formation, a highly reactive and neurotoxic species that is produced from the reaction of NO with superoxide radicals.[7] By reducing excessive NO production, 7-NI mitigates the oxidative stress and cellular damage associated with peroxynitrite.[2][7]

Quantitative Analysis of 7-NI Selectivity

The selectivity of 7-NI for nNOS over other NOS isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS), is a critical aspect of its pharmacological profile. The following table summarizes the inhibitory potency of 7-NI against the three NOS isoforms, as quantified by half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values from various studies. It is important to note that these values can vary depending on the experimental conditions and the species from which the enzymes were sourced.[8]

| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |

| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | |

| 7-Nitroindazole | 0.71 µM (IC50) | 0.78 µM (IC50) | 5.8 µM (IC50) | ~1.1 | ~8.2 | Rat, Bovine, Rat | [9] |

| 7-Nitroindazole | 0.09 ± 0.024 µM (Ki) | - | - | - | - | - | [10] |

| 7-Nitroindazole | - | - | - | 10-fold for nNOS | - | - |

Note: The selectivity of 7-NI can be modest, and at higher concentrations, it may also inhibit eNOS.[11]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in nNOS signaling and the experimental procedures for its study, the following diagrams are provided in the DOT language for Graphviz.

Caption: nNOS signaling pathway and the inhibitory action of 7-NI.

Caption: A generalized experimental workflow for evaluating 7-NI.

Detailed Experimental Protocols

In Vitro nNOS Inhibition Assay (Hemoglobin Capture Assay)

This method measures nNOS activity by monitoring the oxidation of oxyhemoglobin to methemoglobin by NO.

Materials:

-

Potassium phosphate buffer (40 mM, pH 7.2)

-

CaCl2 (200 µmol/L)

-

MgCl2 (1 mmol/L)

-

L-arginine (100 µmol/L)

-

L-valine (50 mmol/L)

-

Oxyhemoglobin (2.6 µmol/L)

-

NADPH (100 µmol/L)

-

Purified nNOS enzyme or brain homogenate

-

7-Nitroindazole (various concentrations)

-

Spectrophotometer

Procedure:

-

Prepare an incubation medium containing 40 mM potassium phosphate buffer (pH 7.2), 200 µmol/L CaCl2, 1 mmol/L MgCl2, 100 µmol/L L-arginine, 50 mmol/L L-valine, and 2.6 µmol/L oxyhemoglobin.

-

Add the brain extract or purified nNOS enzyme to the incubation medium.

-

To test the inhibitory effect, pre-incubate the enzyme with various concentrations of 7-NI before initiating the reaction.

-

Initiate the reaction by adding 100 µmol/L NADPH.

-

Monitor the oxidation of oxyhemoglobin to methemoglobin spectrophotometrically by measuring the change in absorbance at the appropriate wavelength.

-

Calculate the enzyme activity and the percentage of inhibition at each 7-NI concentration to determine the IC50 value.

Ex Vivo nNOS Activity Assay ([14C]L-arginine to [14C]L-citrulline Conversion)

This assay quantifies nNOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

[14C]L-arginine

-

Homogenization buffer

-

Reaction buffer containing NADPH, Ca2+, calmodulin, and other necessary cofactors

-

Dowex AG50W-X8 resin (Na+ form)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Administer 7-NI or vehicle to the experimental animals.

-

At the desired time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cerebellum).

-

Homogenize the tissue in an appropriate buffer.

-

Incubate the homogenate with [14C]L-arginine and the reaction buffer for a defined period at 37°C.

-

Stop the reaction by adding a stop buffer and applying the mixture to a column containing Dowex AG50W-X8 resin.

-

The resin binds the unreacted [14C]L-arginine, allowing the [14C]L-citrulline to be eluted.

-

Quantify the amount of [14C]L-citrulline in the eluate using a scintillation counter.

-

Determine the nNOS activity based on the amount of [14C]L-citrulline produced per unit of protein per unit of time.

In Vivo Applications and Effects

7-NI has been extensively used in various in vivo models to investigate the role of nNOS in a range of physiological and pathological processes.

Neuroprotection

-

Cocaine-Induced Neurotoxicity: 7-NI has been shown to protect against cocaine-induced oxidative stress in the rat brain.[1] It attenuates the behavioral changes associated with cocaine withdrawal and exerts antioxidant and neuroprotective effects.[1]

-

MPTP-Induced Neurotoxicity: In a mouse model of Parkinson's disease, 7-NI dose-dependently protects against the dopamine depletion induced by MPTP.[7] This neuroprotective effect is associated with a reduction in the formation of 3-nitrotyrosine, a marker of peroxynitrite-mediated damage.[7]

-

Cerebral Ischemia: 7-NI has demonstrated neuroprotective effects in a rat model of transient global ischemia.[6][12] It reduces delayed neuronal damage in the hippocampus, suggesting that NO derived from neurons contributes to ischemic injury.[6][12]

Learning and Memory

The role of nNOS in cognitive functions has been investigated using 7-NI. Studies have shown that 7-NI can impair spatial learning in rats, suggesting that nNOS activity is important for learning and memory formation.[4]

Cardiovascular Effects

While 7-NI is considered a selective nNOS inhibitor, some studies have reported cardiovascular effects, particularly at higher doses. It has been observed to cause an increase in mean arterial blood pressure, suggesting that it may also inhibit eNOS in vivo under certain conditions.[5]

Conclusion

7-Nitroindazole remains a cornerstone in the pharmacological toolkit for studying the multifaceted roles of neuronal nitric oxide synthase. Its relative selectivity for nNOS has enabled significant advancements in our understanding of the involvement of this enzyme in neurological function and disease. However, researchers and drug development professionals must remain cognizant of its potential for off-target effects, particularly the inhibition of eNOS at higher concentrations. The data and protocols presented in this guide are intended to facilitate the rigorous and informed use of 7-NI in future research endeavors aimed at unraveling the complexities of NO signaling in the nervous system and developing novel therapeutic strategies for a host of debilitating disorders.

References

- 1. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 7-Nitroindazole | 2942-42-9 [chemicalbook.com]

- 10. Neuronal Nitric Oxide Synthase Inhibition Prevents Cerebral Palsy following Hypoxia-Ischemia in Fetal Rabbits: Comparison between JI-8 and 7-Nitroindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of 7-Nitroindazole Administration: A Technical Guide

Introduction: 7-Nitroindazole (7-NI) is a heterocyclic small molecule that serves as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1).[1][2] Nitric oxide (NO), synthesized by nNOS, is a critical gaseous signaling molecule in the central nervous system, involved in processes ranging from neurotransmission to synaptic plasticity.[3][4] However, excessive NO production by nNOS is implicated in the pathophysiology of various neurodegenerative disorders and excitotoxicity.[2][5] By selectively inhibiting nNOS, 7-NI mitigates the overproduction of NO and the subsequent formation of damaging reactive nitrogen species like peroxynitrite.[2][5] This guide provides an in-depth overview of the physiological effects of 7-NI administration, focusing on its mechanism of action, its impact on various organ systems, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective nNOS Inhibition

Nitric oxide is produced by three distinct isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While all three use L-arginine as a substrate, their regulation and physiological roles differ significantly. 7-NI primarily targets nNOS, competing with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin.[5] This inhibition reduces the production of NO in neuronal tissues.[1]

The selectivity of 7-NI for nNOS over eNOS is a key feature, though it is dose-dependent. At lower concentrations, it shows relative selectivity for nNOS, but at higher concentrations, it can also inhibit eNOS.[6][7] For instance, a concentration of 2 x 10⁻⁵ M 7-NI moderately attenuated neurogenic responses in monkey cerebral arteries without altering endothelium-dependent relaxation, whereas a higher concentration of 10⁻⁴ M abolished the neurogenic response and partially inhibited the endothelial response.[6] This relative selectivity is crucial for dissociating the central nervous system effects of nNOS inhibition from the cardiovascular effects of eNOS inhibition.[8]

Nitric Oxide Signaling Pathway and 7-NI Inhibition.

Physiological Effects of Administration

Neurophysiological Effects

7-Nitroindazole exerts significant effects on the central nervous system, primarily through its neuroprotective and neuromodulatory properties.

-

Neuroprotection: 7-NI has demonstrated robust neuroprotective effects in various models of neuronal injury. In a model of iron-induced hippocampal neurotoxicity in rats, 7-NI treatment (30 mg/kg/day) decreased the mean neuron loss from 43% to 11%.[9] In a mouse model of Parkinson's disease using MPTP, 7-NI dose-dependently protected against dopamine depletions, with a 50 mg/kg dose providing almost complete protection.[10] This neuroprotective effect is attributed to the inhibition of nNOS, which reduces the formation of peroxynitrite, a highly damaging oxidant.[5][10] Furthermore, 7-NI has been shown to reduce delayed neuronal damage following global cerebral ischemia in rats.[11]

-

Cerebral Blood Flow and Vasodilation: The role of nNOS in regulating cerebral blood flow is complex. 7-NI has been shown to inhibit the dilatation of cerebral arterioles in response to N-Methyl-D-aspartate (NMDA) by 30% to 40% in rabbits, supporting the hypothesis that this response is mediated by neuronal NO.[12][13] However, unlike non-selective NOS inhibitors that cause vasoconstriction, 7-NI does not significantly alter resting cerebral arteriole diameter or blood flow in some studies.[12] Other research indicates that acute 7-NI administration can reduce cerebral blood flow, suggesting that residual NOS activity maintains a tonic, NO-dependent dilator tone in the cerebrovasculature.[14][15]

-

Behavioral and Cognitive Effects: Administration of 7-NI influences various behavioral and cognitive functions. It has been shown to impair spatial learning in rats at a dose of 30 mg/kg, suggesting that nNOS activity is involved in memory formation.[4] Conversely, 7-NI exhibits anxiolytic-like properties in exploratory models of anxiety in both rats and mice, although this can be accompanied by sedation at similar or even lower doses (10-40 mg/kg).[16] It also suppresses locomotion and exploratory activity in open-field tests and can impair limb coordination.[3][17]

Cardiovascular Effects

The cardiovascular effects of 7-NI are closely tied to its relative selectivity for nNOS over eNOS, the latter being critical for maintaining vascular tone.

-

Blood Pressure and Heart Rate: The effect of 7-NI on blood pressure is variable and appears to be influenced by the anesthetic state of the animal. In conscious rats, a 50 mg/kg dose of 7-NI caused an elevation in mean arterial blood pressure and bradycardia.[7][18] However, in anesthetized rats, the same dose produced a significant increase in blood pressure with no change in heart rate, and this pressor effect was abolished under halothane anesthesia.[7][18] Some studies report only a small, insignificant rise in blood pressure, while others report no effect on blood pressure at doses that inhibit nNOS.[3][4] This contrasts with non-selective NOS inhibitors like L-NAME, which consistently cause significant hypertension.[8][19]

-

Endothelial Function: While relatively selective, there is evidence that 7-NI can inhibit endothelial NO synthase in vivo, particularly at higher doses.[7][18] Administration of 7-NI in rats shortened the duration of acetylcholine-induced hypotension (an endothelium-dependent response) but not that of sodium nitroprusside (an endothelium-independent NO donor).[7][18] Pre-treatment with L-arginine inhibited these effects, confirming the involvement of the L-arginine-NO pathway.[7]

Other Physiological Effects

-

Analgesia: In a rat model of peripheral neuropathy (sciatic nerve cuff), 7-NI produced a dose-dependent analgesic effect, significantly increasing paw withdrawal thresholds at doses of 20 and 30 mg/kg.[20] This indicates that nNOS activity is involved in the spinal transmission of nociception.[20]

-

Oxidative Stress: Beyond its primary role in inhibiting NO production, 7-NI also exhibits antioxidant properties. In a study involving multiple cocaine administrations in rats, which induces oxidative stress, co-administration of 7-NI (25 mg/kg) decreased the formation of malondialdehyde (MDA), a marker of lipid peroxidation, and restored depleted glutathione (GSH) levels and antioxidant enzyme activities to near-control levels.[5] This suggests that 7-NI's neuroprotective effects may stem from a combination of nNOS inhibition and direct free radical scavenging properties.[5]

-

Respiratory and Metabolic Effects: In conscious rats, 7-NI administration was found to cause a significant increase in the partial pressure of carbon dioxide (pCO₂) in the blood 180 and 240 minutes after application.[17] However, in another study, glucose utilization in the brain was unaffected by 7-NI.[14]

Quantitative Data Summary

The physiological effects of 7-Nitroindazole are quantified across various experimental models. The following tables summarize these findings.

Table 1: Effects of 7-NI on nNOS Activity and Oxidative Stress Markers in Rat Brain

| Parameter | Control | 7-NI (25 mg/kg) | Cocaine (15 mg/kg) | Cocaine + 7-NI | Citation |

|---|---|---|---|---|---|

| nNOS Activity | ↓ by 40% | ↑ by 59% | Restored to near control | [5] | |

| MDA Levels | Baseline | - | Increased | Reversed to near control | [5] |

| GSH Levels | Baseline | - | Depleted | Reversed to near control | [5] |

| Antioxidant Enzymes | Baseline | - | Impaired | Reversed to near control |[5] |

Table 2: Neuroprotective Effects of 7-NI in Animal Models

| Animal Model | 7-NI Dose | Efficacy Endpoint | Result | Citation |

|---|---|---|---|---|

| Iron-induced hippocampal neurotoxicity (rats) | 30 mg/kg/day | Reduction in neuron loss | Mean neuron loss decreased from 43% to 11% | [9] |

| MPTP-induced Parkinson's Disease (mice) | 50 mg/kg | Protection against dopamine depletion | Almost complete protection | [2][10] |

| Global cerebral ischemia (rats) | 25 mg/kg x 2 | Reduction in hippocampal CA1 damage | Significantly lower lesion scores and higher neuron counts |[11] |

Table 3: Cardiovascular and Cerebrovascular Effects of 7-NI

| Parameter | Animal Model | 7-NI Dose | Observed Effect | Citation |

|---|---|---|---|---|

| Mean Arterial Blood Pressure | Conscious rats | 50 mg/kg | Significant increase | [7][18] |

| Mean Arterial Blood Pressure | Anesthetized rats | 50 mg/kg | Significant increase (urethane) / No effect (halothane) | [7] |

| Heart Rate | Conscious rats | 50 mg/kg | Bradycardia | [7][18] |

| Heart Rate | Anesthetized rats | 50 mg/kg | No change | [7] |

| Cerebral Vasodilation (to NMDA) | Anesthetized rabbits | 50 mg/kg | Inhibited by 30-40% | [13] |

| Brain NO Synthase Activity | Anesthetized rabbits | 50 mg/kg | Reduced by 33% |[13] |

Table 4: Behavioral Effects of 7-NI Administration

| Behavioral Test | Animal | 7-NI Dose | Observed Effect | Citation |

|---|---|---|---|---|

| Elevated Plus-Maze | Rat | 40 mg/kg | Anxiolytic-like (increased time on open arms) | [16] |

| Social Interaction Test | Rat | 20 mg/kg | Anxiolytic-like (increased social interaction) | [16] |

| Open Field Test | Rat | 10 mg/kg | Sedative effect | [16] |

| Water Maze / Radial Maze | Rat | 30 mg/kg | Impaired spatial learning and memory | [4] |

| Sciatic Nerve Cuff Model | Rat | 20-30 mg/kg | Analgesic (increased paw withdrawal threshold) |[20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of 7-NI.

Protocol 1: Measurement of Brain nNOS Activity

This protocol is adapted from studies measuring nNOS activity via the conversion of L-arginine to L-citrulline or by spectrophotometric methods.[5][13]

-

Tissue Preparation:

-

Euthanize the animal and rapidly excise the brain.

-

Homogenize minced brain tissue in 10 volumes of ice-cold buffer (e.g., 320 mmol/L sucrose, 50 mmol/L Tris, 1 mmol/L DL-dithiothreitol, 100 µg/L phenylmethylsulfonyl fluoride, pH 7.2).[5]

-

Centrifuge the homogenate at 17,000 x g for 60 minutes at 4°C.[5]

-

Collect the supernatant (cytosolic fraction) for the enzyme assay.

-

Determine the protein content of the supernatant using a standard method (e.g., Lowry method).[5]

-

-

Enzyme Assay (Spectrophotometric):

-

The assay measures the oxidation of oxyhemoglobin to methemoglobin by NO, which is monitored spectrophotometrically.[5]

-

Prepare a reaction mixture containing the brain extract, L-arginine, NADPH, and other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin) in a suitable buffer.

-

Initiate the reaction and monitor the change in absorbance at the appropriate wavelength over time.

-

Calculate nNOS activity based on the rate of methemoglobin formation and normalize to the protein concentration (e.g., pmol/min per mg protein).

-

Protocol 2: Induction of Global Cerebral Ischemia (Four-Vessel Occlusion Model)

This protocol is used to study the neuroprotective effects of 7-NI against ischemic brain injury in rats.[11]

-

Animal Preparation:

-

Anesthetize male Wistar rats.

-

On day 1, place the rat in a stereotaxic frame. Make a dorsal neck incision and expose the alar foramina of the first cervical vertebra.

-

Coagulate the vertebral arteries using a thermocautery.

-

-

Ischemia Induction (Day 2):

-

Re-anesthetize the rat. Make a ventral neck incision and expose both common carotid arteries.

-

Place loose ligatures around each carotid artery.

-

Induce global forebrain ischemia by tightening the ligatures to occlude the carotid arteries for a defined period (e.g., 20 minutes).[11]

-

Monitor physiological parameters such as electroencephalogram (EEG) and brain/body temperature throughout the procedure.[11]

-

-

Treatment and Reperfusion:

-

Administer 7-NI (e.g., 25 mg/kg, i.p.) or vehicle just after carotid clamping and again 1 hour later.[11]

-

After the ischemic period, remove the ligatures to allow reperfusion.

-

Suture the incision and allow the animal to recover.

-

-

Histological Assessment:

-

After a survival period (e.g., 7 days), perfuse the animal with saline followed by a fixative (e.g., paraformaldehyde).

-

Remove the brain and process for histology (e.g., paraffin embedding, sectioning).

-

Stain sections (e.g., with cresyl violet) to visualize neuronal damage, particularly in vulnerable regions like the hippocampal CA1 area.

-

Quantify neuronal survival by counting viable neurons or using a lesion scoring system.[11]

-

Workflow for Assessing Neuroprotection.

Protocol 3: Sciatic Nerve Cuff Model of Neuropathic Pain

This protocol is used to assess the analgesic effects of 7-NI in a rat model of peripheral neuropathy.[20][21]

-

Surgical Procedure:

-

Anesthetize male Sprague-Dawley rats.

-

Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Carefully place a 2-mm piece of polyethylene tubing (cuff) around the sciatic nerve.[21]

-

Suture the muscle and skin layers and allow the animal to recover. This procedure induces mechanical allodynia.

-

-

Behavioral Testing (Mechanical Allodynia):

-

On subsequent days (e.g., days 2, 5, 7 post-surgery), assess the paw withdrawal threshold using von Frey filaments.[20]

-

Place the rat in a chamber with a mesh floor and allow it to acclimatize.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral hind paw until a withdrawal response is elicited. This establishes a baseline threshold.

-

-

Drug Administration and Post-Treatment Testing:

Logical Pathway of 7-NI's Neuroprotective Effect.

Conclusion

7-Nitroindazole is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of neuronal nitric oxide synthase. Its administration leads to a wide array of effects, most notably neuroprotection against ischemic and toxic insults, modulation of cerebral blood flow, and significant impacts on behavior, cognition, and nociception. While it is a relatively selective nNOS inhibitor, its potential for off-target effects on eNOS at higher concentrations necessitates careful dose selection and interpretation of cardiovascular data. The detailed protocols and quantitative summaries provided herein offer a comprehensive resource for professionals in neuroscience and drug development aiming to explore the therapeutic potential of nNOS inhibition.

References

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. biomed.cas.cz [biomed.cas.cz]

- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

7-Nitroindazole (7-NI): A Technical Guide for Investigating Nitric Oxide Signaling

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).[2] While nNOS and eNOS are constitutively expressed and produce low, calcium-dependent levels of NO for signaling, iNOS is induced by inflammatory stimuli and generates large, cytotoxic amounts of NO.[1] The functional diversity of these isoforms necessitates the use of selective inhibitors to dissect their individual roles. 7-nitroindazole (7-NI) has emerged as a crucial pharmacological tool, demonstrating preferential inhibition of the neuronal isoform, thereby enabling researchers to probe the specific functions of nNOS-derived NO in the central and peripheral nervous systems.[3][4]

This guide provides an in-depth technical overview of 7-NI, covering its mechanism of action, selectivity, experimental applications, and inherent limitations. It is intended for researchers, scientists, and drug development professionals engaged in the study of nitric oxide signaling.

Mechanism of Action

7-Nitroindazole functions as a potent inhibitor of neuronal nitric oxide synthase.[3] Its inhibitory action is attributed to its ability to compete with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4), at the enzyme's active site.[3] This dual competitive mechanism contributes to its efficacy in reducing NO synthesis in neuronal populations.

Quantitative Analysis of 7-NI Selectivity

The utility of 7-NI as a research tool is fundamentally linked to its selectivity for nNOS over the other isoforms. Non-selective inhibition, particularly of eNOS, can lead to confounding cardiovascular effects, such as hypertension.[2] The inhibitory potency and selectivity are quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Below is a summary of reported values for 7-NI against the three NOS isoforms.

| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |

| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | [2] |

Note: The exact values for selectivity can vary depending on the experimental conditions and the source of the enzymes.[2] While 7-NI shows excellent selectivity for nNOS versus iNOS, its selectivity against eNOS is more modest. At higher concentrations, 7-NI can inhibit eNOS, a critical consideration for in vivo experimental design.[5]

Nitric Oxide Signaling Pathways and Inhibition by 7-NI

The most well-characterized pathway for NO signaling involves the activation of soluble guanylyl cyclase (sGC).[1][6] Upon synthesis, NO diffuses from the nNOS-expressing neuron to adjacent cells, where it binds to the heme moiety of sGC.[1][7] This binding event activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][8] cGMP then acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG), which phosphorylates a multitude of downstream targets to elicit a cellular response.[6][8] 7-NI acts upstream in this cascade, preventing the initial synthesis of NO.

Beyond the canonical sGC-cGMP pathway, NO can also participate in cGMP-independent signaling, notably through S-nitrosylation, a post-translational modification where NO covalently attaches to cysteine residues on target proteins.[1][9] This can modulate protein function and has been implicated in various cellular processes, including the regulation of ion channels and transcription factors.[1][9]

Caption: Nitric Oxide signaling pathway and the point of inhibition by 7-NI.

Experimental Protocols

Detailed and consistent methodologies are paramount when using 7-NI to ensure reproducible and interpretable results.

In Vitro Protocols

1. NOS Enzyme Inhibition Assay (Hemoglobin Capture Method)

This assay measures the inhibition of purified NOS isoforms by quantifying NO production via its reaction with oxyhemoglobin to form methemoglobin.[3]

-

Principle: The oxidation of oxyhemoglobin to methemoglobin by NO results in a characteristic change in absorbance, which can be measured spectrophotometrically.[3]

-

Materials:

-

Purified nNOS, eNOS, and iNOS enzymes

-

Reaction Buffer (e.g., 40 mM potassium phosphate buffer, pH 7.2)

-

Cofactors and Substrates: CaCl₂, MgCl₂, L-arginine, L-valine, NADPH[3]

-

Oxyhemoglobin

-

7-Nitroindazole stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, cofactors, substrate, and oxyhemoglobin in each well of a 96-well plate.

-

Add varying concentrations of 7-NI (or vehicle control) to the wells.

-

Initiate the reaction by adding the purified NOS enzyme to each well.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the change in absorbance at a specific wavelength (e.g., 401 nm) to determine the rate of methemoglobin formation.

-

Calculate the percentage of inhibition for each 7-NI concentration relative to the vehicle control.

-

Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve.

-

2. In Vitro Neurotoxicity Assay

This protocol assesses the potential neuroprotective effects of 7-NI against a toxin in a cell culture model.[10]

-

Objective: To determine if 7-NI can protect cultured neurons from toxin-induced cell death.[10]

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.[10]

-

Materials:

-

Cultured cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Neurotoxin (e.g., MPP+ for a Parkinson's disease model)[10]

-

7-Nitroindazole

-

96-well plates

-

Cell viability assay kit (e.g., MTT or LDH)

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[10]

-

Treatment: Pre-treat the cells with various concentrations of 7-NI (e.g., 1, 10, 100 µM) for 1-2 hours.[10]

-

Toxin Exposure: Introduce the neurotoxin at a predetermined toxic concentration. Include control wells (vehicle only, toxin only, 7-NI only).[10]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[10]

-

Viability Assessment: Perform the MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the protective effect of 7-NI.

-

In Vivo Protocols (Rodent Models)

Animal handling and substance administration must adhere to approved institutional guidelines.[11][12]

1. Preparation and Administration of 7-NI

-

Vehicle Selection: 7-NI has low aqueous solubility.[13] Common vehicles include a suspension in saline containing a small percentage of a surfactant like Tween 80, or dissolution in oil (e.g., peanut oil).[10] For some applications, a solution in DMSO, subsequently diluted with saline, can be used.[10]

-

Dosage: Doses in rodent studies typically range from 10 to 50 mg/kg.[3][14][15][16] The specific dose should be chosen based on the experimental question, balancing nNOS inhibition with the potential for eNOS inhibition at higher concentrations.[5][17]

-

Route of Administration: Intraperitoneal (i.p.) injection is the most common route.[3][15][18]

-

Procedure (i.p. injection):

2. Behavioral Study: Contextual Fear Conditioning

This protocol investigates the role of nNOS-derived NO in learning and memory.[19]

-

Objective: To determine if inhibiting nNOS with 7-NI during specific phases of learning impairs the formation of fear memory.[19]

-

Procedure:

-

Habituation/Pre-exposure: Allow rats to explore the conditioning chamber for a set period.

-

Drug Administration: Administer 7-NI (e.g., 30 mg/kg, i.p.) or vehicle a specific time (e.g., 30 minutes) before the conditioning phase.[19]

-